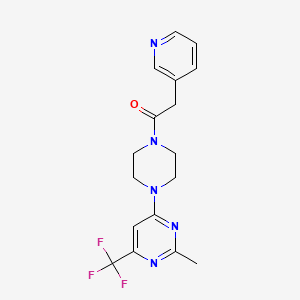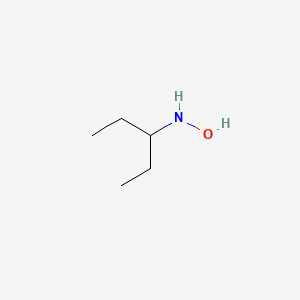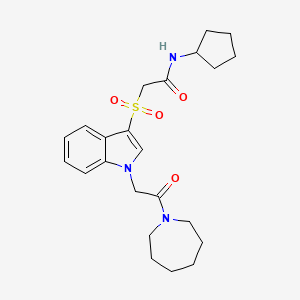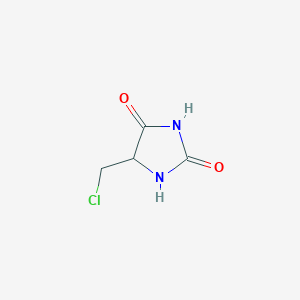
3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring, which has shown significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.
Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.
Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidized triazole derivatives
Reduced piperidinyl alcohols
Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several scientific fields due to its structural uniqueness and biological activity:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Exhibits potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials.
Wirkmechanismus
The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique fluorinated structure and triazole ring. Similar compounds include:
3,4-Difluorobenzamide derivatives: : These share similar aromatic substitution patterns but lack the triazole and piperidinyl moieties.
Triazole-piperidine hybrids: : Compounds with similar core structures but different substituents or functional groups, which may exhibit varied biological activities.
Fluorinated triazoles: : These are known for their stability and biological activity, often used in pharmaceutical research.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZPYJECZJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
